molecular formula C14H17N5O B15102619 N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15102619
M. Wt: 271.32 g/mol
InChI Key: WXSZSUUJHHZUSF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a cyclopentyl group attached to the amide nitrogen and a 5-methyltetrazole ring at the 2-position of the benzamide core.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-cyclopentyl-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C14H17N5O/c1-10-16-17-18-19(10)13-9-5-4-8-12(13)14(20)15-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,15,20)

InChI Key

WXSZSUUJHHZUSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize carboxylate groups. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

N-((2-Benzyl-2H-tetrazol-5-yl)methyl)benzamide ()

  • Structure : Benzamide core with a 2-benzyltetrazole substituent.
  • Key Properties :
    • Synthesized via N-alkylation; characterized by NMR, IR, and elemental analysis.
    • Exhibits regioselectivity (55% 2H-tetrazole isomer) and moderate lipophilicity due to the benzyl group.
  • Both compounds share a tetrazole ring, which contributes to hydrogen-bonding interactions in biological systems .

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives ()

  • Structure : Tetrazole linked to benzoxazole via an acetamide chain.
  • Key Properties :
    • Demonstrated antimicrobial and anti-inflammatory activities.
    • The benzoxazole-tetrazole hybrid structure enhances electronic delocalization, influencing reactivity.
  • Comparison :
    • The target compound lacks the benzoxazole moiety but retains the tetrazole’s bioisosteric advantages. The cyclopentyl group may offer better metabolic stability than the ethyl acetate chain .
Functional Analogues with Varied Substituents

2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide ()

  • Structure : Benzamide with a long acyl chain (C14) and carboxyphenyl group.
  • Key Properties :
    • 79% PCAF HAT inhibition at 100 μM, outperforming anacardic acid (68%).
    • Acyl chain length and carboxyphenyl positioning modulate enzyme binding.
  • Comparison :
    • The target compound’s tetrazole may mimic the carboxyphenyl’s role in hydrogen bonding, while the cyclopentyl group replaces the acyl chain, reducing hydrophobicity but maintaining steric interaction .

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides ()

  • Structure : Triazole-linked benzamide with methoxybenzothiazole and nitro groups.
  • Key Properties :
    • Synthesized via copper-catalyzed click chemistry; moderate antimicrobial activity against E. coli.
    • The nitro group enhances electrophilicity, aiding target interactions.
  • Comparison :
    • Replacing triazole with tetrazole in the target compound may alter electronic properties (tetrazole’s higher acidity) and antimicrobial efficacy .
Pharmacological Profiles of Benzamide Derivatives

Neuroleptic Benzamides ()

  • Examples : Amisulpride, tiapride.
  • Key Properties :
    • Act as dopamine D2/D3 receptor antagonists; used in psychiatric disorders.
    • Structural similarity complicates forensic differentiation.
  • Comparison :
    • The target compound’s tetrazole and cyclopentyl groups may reduce neuroleptic activity but introduce new biological targets (e.g., enzyme inhibition) .

Biological Activity

N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound belonging to the class of tetrazole derivatives, characterized by its unique structural features, including a cyclopentyl group, a benzamide moiety, and a methyl-substituted tetrazole ring. This compound has garnered attention in medicinal chemistry due to its promising biological activities.

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O
  • Molecular Weight : Approximately 271.32 g/mol
  • Structural Characteristics : The presence of the tetrazole ring enhances its potential for diverse biological interactions, mimicking carboxylic acids and facilitating binding to various enzymes and receptors .

The biological activity of this compound is primarily attributed to its ability to mimic carboxylic acids. This structural similarity allows it to interact with enzymes or receptors that recognize carboxylate groups, modulating their activity. The compound has shown potential therapeutic effects, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antifungal Properties : Demonstrated efficacy in inhibiting fungal growth.
  • Anticancer Activity : Potential to modulate cancer cell signaling pathways .

Antimicrobial Activity

Recent studies have reported the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for this compound against selected bacterial strains. The results indicate significant antibacterial properties, particularly against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus816
Escherichia coli3264
Candida albicans1632

These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have evaluated the anticancer effects of this compound on various cancer cell lines. The compound exhibited cytotoxic effects, with IC50_{50} values indicating significant cell growth inhibition.

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

The mechanism underlying these effects appears to involve apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-cyclopentyl-2-(1H-tetrazol-5-yl)benzamideSimilar structure without methyl substitution on tetrazoleLacks additional methyl group affecting reactivity
N-cyclopentyl-N'-methylureaUrea derivative with cyclopentyl groupDifferent nitrogen-containing functional group affects properties
N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)acetamideContains acetamide instead of benzamideDifferent functional group may alter biological activity

This table illustrates the unique position of this compound within its class, highlighting its enhanced reactivity and potential therapeutic effects compared to related compounds .

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